

Understanding the Certificate of Analysis for Gemfibrozil-d6: A Technical Guide

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Compound of Interest

Compound Name: Gemfibrozil-d6

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This technical guide provides an in-depth explanation of the data and methodologies typically presented in a Certificate of Analysis (CoA) for **Gemfibrozil-d6**. As a deuterated internal standard, **Gemfibrozil-d6** is critical for the accurate quantification of the lipid-regulating agent Gemfibrozil in complex matrices, particularly in pharmacokinetic and metabolic studies. This document will summarize key analytical data, detail the experimental protocols used for its characterization, and illustrate the logical workflow of its application in bioanalysis.

Physicochemical and Analytical Data Summary

A Certificate of Analysis for **Gemfibrozil-d6** quantifies its identity, purity, and isotopic labeling. The following tables consolidate typical data found for this standard.

Table 1: Chemical and Physical Properties of **Gemfibrozil-d6**

Parameter	Value	Source
Chemical Name	5-(2,5-Dimethylphenoxy)-2,2-bis(methyl-d3)pentanoic acid	[1][2][3]
Synonyms	CI-719-d6, Gemfibrozil (2,2-dimethyl-d6)	[2][4]
CAS Number	1184986-45-5	[1][2][3]
Molecular Formula	C ₁₅ H ₁₆ D ₆ O ₃	[1][2]
Molecular Weight	256.4 g/mol	[1][2]
Appearance	White to off-white solid	[5]
Solubility	Soluble in DMSO and Methanol	[2]
Storage	-20°C in a well-closed container	[1][2]

Table 2: Typical Analytical Specifications for **Gemfibrozil-d6**

Analysis	Specification	Source
Chromatographic Purity (HPLC)	>95%	[6][7]
Chemical Purity	>98%	[4]
Isotopic Enrichment (d ₁ -d ₆)	≥99% deuterated forms	[2]
Identity (¹ H-NMR)	Conforms to structure	[1]
Identity (Mass Spectrometry)	Conforms to structure	[1]

Key Experimental Protocols

The specifications presented in a CoA are derived from rigorous analytical testing. Below are detailed methodologies for the key experiments used to characterize **Gemfibrozil-d6**.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method assesses the chemical purity of **Gemfibrozil-d6** by separating it from any non-deuterated Gemfibrozil and other impurities.

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
- Mobile Phase: A gradient or isocratic mixture of acetonitrile and water with an acidic modifier like formic acid or phosphoric acid.
- Flow Rate: Typically 1.0 mL/min.
- Detection: UV absorbance at a wavelength where Gemfibrozil has significant absorbance, such as 276 nm.
- Sample Preparation: A known concentration of **Gemfibrozil-d6** is dissolved in a suitable solvent, such as methanol or acetonitrile, and injected into the HPLC system.
- Quantification: The peak area of **Gemfibrozil-d6** is compared to the total area of all peaks in the chromatogram to calculate the purity.

Identity and Isotopic Enrichment by Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of **Gemfibrozil-d6** and determines the extent of deuterium incorporation.

- Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a liquid chromatograph (LC-MS).
- Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode. For Gemfibrozil, negative ion mode is often used.

- **Mass Analysis:** Full scan mass spectra are acquired over a relevant m/z range to observe the molecular ion of **Gemfibrozil-d6**.
- **Sample Preparation:** A dilute solution of **Gemfibrozil-d6** in a suitable solvent is infused directly or injected via LC into the mass spectrometer.
- **Data Analysis:** The mass spectrum is analyzed to confirm the presence of the expected molecular ion for **Gemfibrozil-d6** (e.g., $[M-H]^-$ at m/z 255.2). The isotopic distribution is examined to calculate the percentage of the d6-labeled compound relative to lower deuterated forms (d1-d5) and the unlabeled (d0) compound.

Structural Confirmation by Nuclear Magnetic Resonance (^1H -NMR) Spectroscopy

^1H -NMR spectroscopy is used to confirm the chemical structure of **Gemfibrozil-d6** and the position of the deuterium labels.

- **Instrumentation:** A high-field NMR spectrometer (e.g., 400 MHz or higher).
- **Solvent:** A deuterated solvent in which the sample is soluble, such as Chloroform-d (CDCl_3) or DMSO-d₆.
- **Sample Preparation:** The **Gemfibrozil-d6** sample is dissolved in the deuterated solvent.
- **Data Acquisition:** A standard ^1H -NMR spectrum is acquired.
- **Spectral Interpretation:** The spectrum is analyzed for the presence of characteristic proton signals of the Gemfibrozil structure. The absence or significant reduction of the signals corresponding to the methyl protons at the 2-position confirms the successful deuteration at this site.

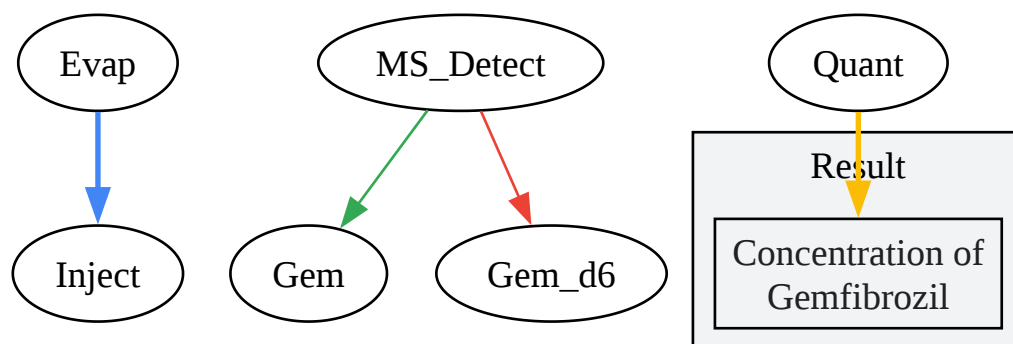
Application in Bioanalysis: LC-MS/MS Quantification of Gemfibrozil

Gemfibrozil-d6 is most commonly used as an internal standard (IS) for the quantification of Gemfibrozil in biological samples like plasma or urine. The following workflow and diagram illustrate this application.

Experimental Workflow for Sample Analysis

- **Sample Preparation:** A known amount of **Gemfibrozil-d6** (internal standard) is spiked into the biological sample (e.g., plasma), standards, and quality control samples.
- **Extraction:** Gemfibrozil and **Gemfibrozil-d6** are extracted from the biological matrix, typically through protein precipitation with acetonitrile or liquid-liquid extraction.[8]
- **Chromatographic Separation:** The extracted sample is injected into an LC-MS/MS system. A reversed-phase C18 column is used to chromatographically separate Gemfibrozil from other matrix components.[8]
- **Mass Spectrometric Detection:** The separated analyte and internal standard are detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for both Gemfibrozil and **Gemfibrozil-d6**. [8]
- **Quantification:** The peak area ratio of Gemfibrozil to **Gemfibrozil-d6** is calculated. This ratio is used to construct a calibration curve from the standards, from which the concentration of Gemfibrozil in the unknown samples is determined.

Logical Workflow Diagram



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